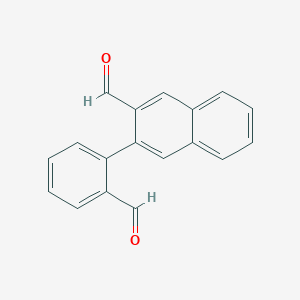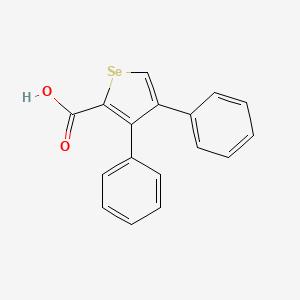
3-(2-Formylphenyl)naphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Formylphenyl)naphthalene-2-carbaldehyde is an organic compound characterized by the presence of two formyl groups attached to a naphthalene ring system
Vorbereitungsmethoden
The synthesis of 3-(2-Formylphenyl)naphthalene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the formylation of naphthalene derivatives under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
3-(2-Formylphenyl)naphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl groups into carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Formylphenyl)naphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-(2-Formylphenyl)naphthalene-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The formyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-Formylphenyl)naphthalene-2-carbaldehyde include:
2-Naphthaldehyde: A naphthalene derivative with a single formyl group.
1-Naphthaldehyde: Another naphthalene derivative with a formyl group at a different position.
Benzaldehyde derivatives: Compounds with formyl groups attached to a benzene ring.
Eigenschaften
CAS-Nummer |
963-87-1 |
|---|---|
Molekularformel |
C18H12O2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
3-(2-formylphenyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C18H12O2/c19-11-15-7-3-4-8-17(15)18-10-14-6-2-1-5-13(14)9-16(18)12-20/h1-12H |
InChI-Schlüssel |
TUYCVIJMAICWEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)C3=CC=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate](/img/structure/B14745104.png)
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)



![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)



![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)


